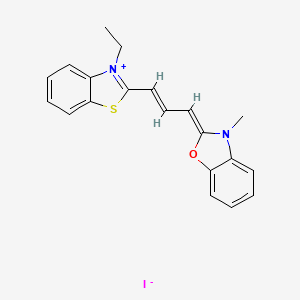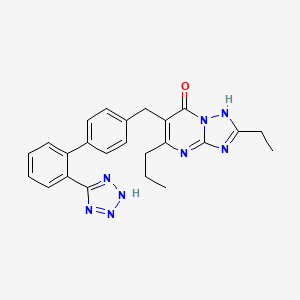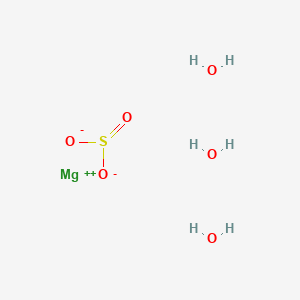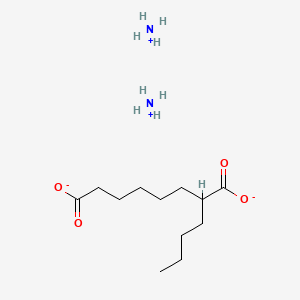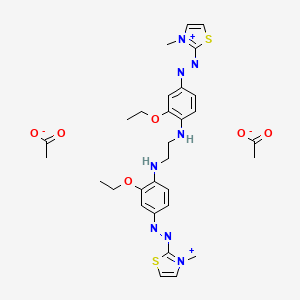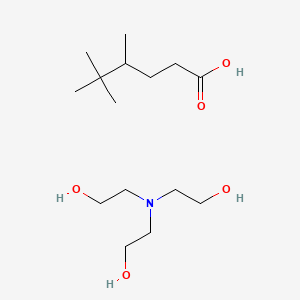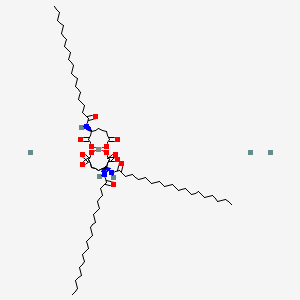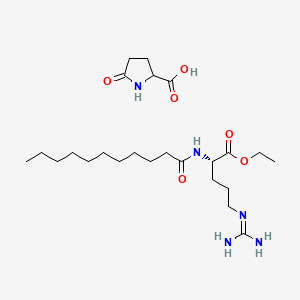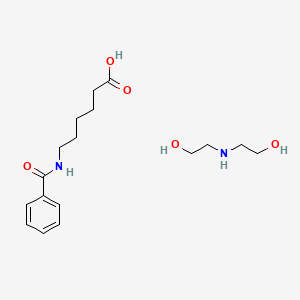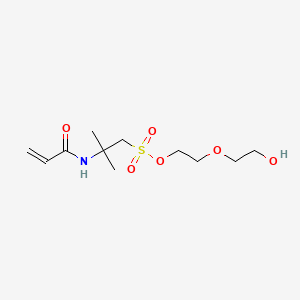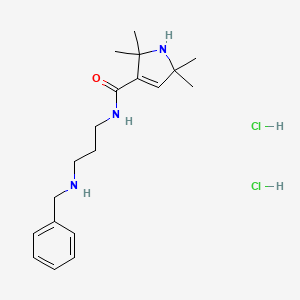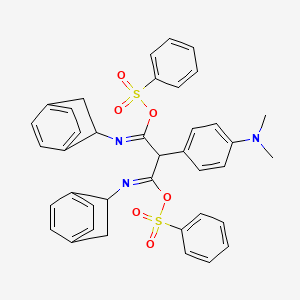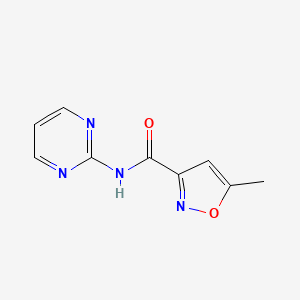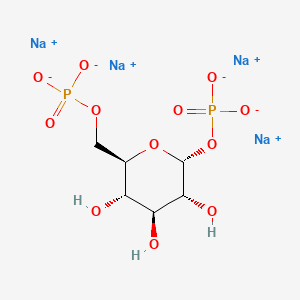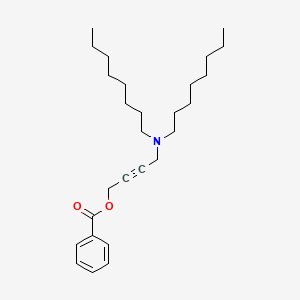
2-Butyn-1-ol, 4-(dioctylamino)-, benzoate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyn-1-ol, 4-(dioctylamino)-, benzoate (ester) is a chemical compound with the molecular formula C27H43NO2. This compound is known for its unique structure, which includes a butyn-1-ol backbone with a dioctylamino group and a benzoate ester. It is used in various chemical syntheses and industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyn-1-ol, 4-(dioctylamino)-, benzoate (ester) typically involves the reaction of 2-butyn-1-ol with dioctylamine and benzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the ester linkage. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are carefully monitored to maintain consistency and quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Butyn-1-ol, 4-(dioctylamino)-, benzoate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-Butyn-1-ol, 4-(dioctylamino)-, benzoate (ester) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butyn-1-ol, 4-(dioctylamino)-, benzoate (ester) involves its interaction with specific molecular targets. The dioctylamino group can interact with proteins and enzymes, affecting their function. The benzoate ester can undergo hydrolysis, releasing benzoic acid, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Butyn-1-ol: A simpler compound with similar reactivity but lacking the dioctylamino and benzoate groups.
3-Butyn-1-ol: Another butyn-1-ol derivative with different substitution patterns.
3-Pentyn-1-ol: A longer-chain analog with similar functional groups.
Uniqueness
2-Butyn-1-ol, 4-(dioctylamino)-, benzoate (ester) is unique due to its combination of functional groups, which provide distinct reactivity and applications. The presence of the dioctylamino group enhances its interaction with biological molecules, while the benzoate ester offers additional synthetic versatility.
Properties
CAS No. |
130421-62-4 |
|---|---|
Molecular Formula |
C27H43NO2 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
4-(dioctylamino)but-2-ynyl benzoate |
InChI |
InChI=1S/C27H43NO2/c1-3-5-7-9-11-16-22-28(23-17-12-10-8-6-4-2)24-18-19-25-30-27(29)26-20-14-13-15-21-26/h13-15,20-21H,3-12,16-17,22-25H2,1-2H3 |
InChI Key |
VIBAYVWTYWMOOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CC#CCOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


